Chemical properties of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid
Chemical properties of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and photophysical properties.[1] The strategic introduction of substituents, such as fluorine and methoxy groups, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid, a functionalized quinoline derivative with significant potential in drug discovery. As direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established principles of organic chemistry to present an authoritative, predictive profile. Our analysis is grounded in data from structural analogs like 8-hydroxyquinoline-2-carboxylic acid, various fluorinated quinolines, and methoxylated quinoline systems to ensure a robust and scientifically sound projection of its properties and behavior.
Molecular Structure and Physicochemical Properties
8-Fluoro-4-methoxyquinoline-2-carboxylic acid incorporates three key functional groups onto the quinoline core: a fluorine atom at the C8 position, a methoxy group at C4, and a carboxylic acid at C2. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. The methoxy group can alter solubility and electronic properties, while the carboxylic acid serves as a critical handle for forming salts, esters, and amides, and often acts as a key pharmacophoric element for biological target interaction.
Figure 1: Structure of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction / Source |
|---|---|---|
| Molecular Formula | C₁₁H₈FNO₃ | --- |
| Molecular Weight | 221.19 g/mol | --- |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on analogs like Quinoline-8-carboxylic acid.[2] |
| pKa (Carboxylic Acid) | 3.5 - 4.5 | The electron-withdrawing nature of the quinoline ring and fluorine is expected to lower the pKa relative to benzoic acid. The pKa of the protonated quinoline nitrogen is also a factor.[3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of aromatic carboxylic acids.[2] |
| XLogP3 | ~2.0 - 2.5 | Calculated estimate based on the contribution of fluoro and methoxy groups to the lipophilicity of the quinoline carboxylic acid core. |
Anticipated Spectroscopic Profile
A comprehensive structural elucidation relies on a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated for 8-Fluoro-4-methoxyquinoline-2-carboxylic acid.
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¹H NMR:
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Aromatic Protons: Signals expected in the range of 7.0-8.5 ppm. The fluorine at C8 will likely cause ³J(H-F) and ⁴J(H-F) coupling with H7 and H5, respectively.
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Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.1 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
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C3-H Proton: A distinct singlet within the aromatic region, as it has no adjacent proton neighbors.
-
-
¹³C NMR:
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Carbonyl Carbon (-COOH): Expected around 165-175 ppm.
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Aromatic Carbons: Multiple signals between 110-160 ppm. The carbon attached to fluorine (C8) will show a large one-bond coupling constant (¹J(C-F)), appearing as a doublet.
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Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
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-
¹⁹F NMR:
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A single resonance, likely a multiplet due to coupling with neighboring aromatic protons (H7).
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-
Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
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C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.
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C-O Stretch (Methoxy): A strong band around 1200-1250 cm⁻¹.
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C-F Stretch: An absorption in the 1000-1100 cm⁻¹ region.
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-
Mass Spectrometry (MS):
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[M-H]⁻ (Negative Ion Mode): Expected at m/z 220.04.
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[M+H]⁺ (Positive Ion Mode): Expected at m/z 222.05.
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Fragmentation: Common fragmentation patterns would include the loss of H₂O, CO, and CO₂ from the carboxylic acid group.
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Synthesis and Reactivity
The synthesis of quinoline-2-carboxylic acids can often be achieved through established name reactions. A plausible synthetic pathway for 8-Fluoro-4-methoxyquinoline-2-carboxylic acid would likely involve a variation of the Doebner reaction or a Pfitzinger-type condensation.
Figure 2: Plausible synthetic pathway for the target molecule.
Key Reactive Sites:
The molecule's functionality is dictated by its three primary reactive centers. Understanding these sites is crucial for its application as a building block in further chemical synthesis.
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Carboxylic Acid (C2): This is the most versatile functional group for derivatization.
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Amide Coupling: Can be readily converted to amides using standard coupling reagents (e.g., HATU, EDC) to link with amines, a common strategy in drug development.[4]
-
Esterification: Can be converted to esters under acidic conditions with an alcohol.
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Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Quinoline Ring System:
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Electrophilic Aromatic Substitution (SEAr): The ring is generally deactivated towards SEAr due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid. However, the methoxy group is activating, potentially directing substitution to the C5 position. Reaction conditions would need to be carefully optimized.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C8 is not typically labile to SNAr unless activated by strongly electron-withdrawing groups.
-
-
Methoxy Group (C4):
-
Ether Cleavage: Can be cleaved to the corresponding 4-hydroxyquinoline derivative using strong acids like HBr or BBr₃. This allows for interconversion to other analogs.
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Figure 3: Key reactivity map for derivatization.
Potential Applications in Drug Development
The structural motifs present in 8-Fluoro-4-methoxyquinoline-2-carboxylic acid are prevalent in many biologically active molecules. This makes it a highly attractive scaffold for research in several therapeutic areas.
-
Anticancer Agents: Quinoline and quinazoline-based carboxylic acids have been explored as potent inhibitors of various kinases, such as Aurora A kinase, which are crucial for cell cycle regulation.[5][6][7] The 8-fluoro substitution could enhance inhibitory activity and selectivity.
-
Antiviral/Antibacterial Agents: 8-Hydroxyquinoline derivatives are known for their broad-spectrum antimicrobial and antiviral activities.[4] The target molecule, as a close analog, warrants investigation against various pathogens. The carboxylic acid function is also a key feature of quinolone antibiotics, which inhibit bacterial DNA gyrase.[8]
-
Metabolic Pathway Modulators: The quinoline scaffold has been identified in inhibitors of metabolic transporters like MCT4, which are critical for pH regulation in cancer cells.[9]
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Bioimaging and Diagnostics: The conjugated quinoline system often imparts fluorescent properties, suggesting potential use in developing fluorescent probes for bioimaging applications.[1]
Experimental Protocols (Exemplary)
The following protocols are predictive and based on standard procedures for analogous compounds. They should be optimized by skilled laboratory personnel.
Protocol 5.1: Synthesis of an Amide Derivative via HATU Coupling
-
Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry to explore structure-activity relationships (SAR). HATU is a highly efficient coupling reagent that minimizes side reactions.
-
Procedure:
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To a solution of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq).
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Add HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
-
Protocol 5.2: Cleavage of the 4-Methoxy Ether to 4-Hydroxyquinoline
-
Rationale: Converting the methoxy ether to a hydroxyl group provides a key intermediate for further derivatization or for comparison with known bioactive 4-hydroxyquinoline compounds. Boron tribromide (BBr₃) is a classic and effective reagent for this transformation.
-
Procedure:
-
Dissolve 8-Fluoro-4-methoxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (1.5-2.0 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0°C, followed by water.
-
The product may precipitate from the solution. If so, collect by filtration. Otherwise, extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
Safety and Handling
-
Hazard Classification: While no specific data exists, based on analogs like 6-Methoxy-quinoline-4-carboxylic acid, this compound should be handled as a potential skin and eye irritant.[10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
-
National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem. Retrieved from [Link]
-
Elsherbeny, M. H., Ammar, U. M., & Abdellattif, M. H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Retrieved from [Link]
-
Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
- Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
-
Elsherbeny, M. H., Ammar, U. M., & Abdellattif, M. H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Retrieved from [Link]
- Grädler, U., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]
-
Elsherbeny, M. H., Ammar, U. M., & Abdellattif, M. H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
University of Canterbury. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]
- Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks, 15(2).
-
Slyvka, N., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Retrieved from [Link]
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